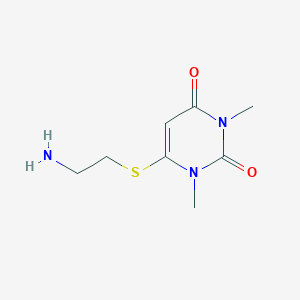
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with aminoethylsulfanyl and dimethyl groups, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione typically involves nucleophilic substitution reactions. One common method involves the reaction of halopyridines with ethanol as a solvent under microwave heating conditions. This approach allows for efficient nucleophilic substitution, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthesis using microwave heating can be applied to scale up the production. The use of ethanol as both a solvent and reagent, combined with microwave heating, offers a versatile and environmentally friendly approach to industrial synthesis .
化学反应分析
Types of Reactions
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is facilitated by the presence of amino and sulfanyl groups, which act as nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: The pyrimidine ring allows for substitution reactions, particularly at positions 2 and 4.
Common Reagents and Conditions
Ethanol: Used as a solvent and reagent in nucleophilic substitution reactions.
Microwave Heating: Enhances reaction efficiency and yield.
Major Products Formed
The primary product of nucleophilic substitution reactions involving this compound is the substituted pyrimidine derivative. Other products may include various substituted pyridines and pyrimidines, depending on the specific reaction conditions and reagents used .
科学研究应用
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The aminoethylsulfanyl group allows for strong binding to proteins and other biomolecules, facilitating its role in protein self-assembly and recognition . The compound’s unique structure enables it to participate in various biochemical pathways, although detailed studies on its specific molecular targets are still ongoing.
相似化合物的比较
Similar Compounds
Heptakis-[6-deoxy-6-(2-aminoethylsulfanyl)]-β-cyclodextrin: A similar compound used in protein self-assembly and synthetic biology.
2-Aminoethylsulfanylpyridines: Compounds with similar functional groups used in medicinal chemistry and catalysis.
Uniqueness
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical properties and reactivity. Its ability to act as a ligand and participate in various biochemical processes makes it a valuable compound in multiple research fields.
属性
分子式 |
C8H13N3O2S |
|---|---|
分子量 |
215.28 g/mol |
IUPAC 名称 |
6-(2-aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2S/c1-10-6(12)5-7(14-4-3-9)11(2)8(10)13/h5H,3-4,9H2,1-2H3 |
InChI 键 |
PNENKRMTYKFFBF-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=O)N(C1=O)C)SCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



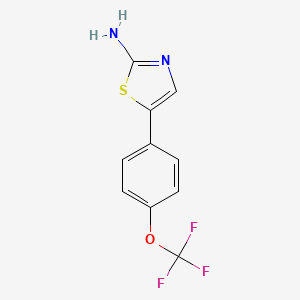
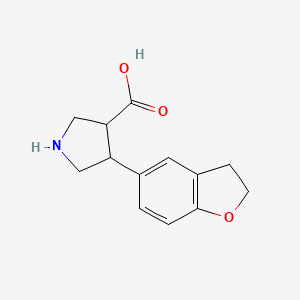

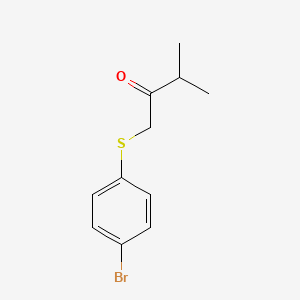

![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid](/img/structure/B13478934.png)
![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)
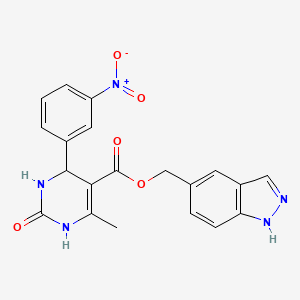
![5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13478958.png)
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)
amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)

